ethyl 4-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate -

ethyl 4-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Catalog Number: EVT-4231161
CAS Number:
Molecular Formula: C27H29FN2O3
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is the subject of a crystal structure study that determined its molecular geometry and packing in the solid state. The study found that the compound crystallizes in the triclinic space group P1̅.

(S)-(+)-(4aR,10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

  • Compound Description: PD-128,907 is a dopamine D3 receptor agonist. It elicits yawning behavior in rats, which is attributed to its D3 receptor agonistic activity.

(R)-(-)-(4aS,10bS)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,908)

  • Compound Description: PD-128,908 is the enantiomer of PD-128,907. Its activity at the dopamine D3 receptor is not explicitly mentioned in the provided context, but it serves as a structural comparison point due to its close relationship with PD-128,907.

(5aR-trans)-5,5a,6,7,8,9,9a,10-Octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride (quinelorane)

  • Compound Description: Quinelorane is a dopamine D2/D3 agonist. It was studied alongside other dopaminergic agonists to understand the role of D3 receptors in yawning behavior in rats.

N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine (Pramipexole)

  • Compound Description: Pramipexole is a dopamine agonist with a preference for D3 receptors. Its ability to induce yawning in rats was compared with other dopaminergic agonists.

(±)-7-Hydroxy-2-dipropylaminotetralin HBr (7-OH-DPAT)

  • Compound Description: 7-OH-DPAT is a dopamine agonist used in pharmacological studies. It was included in the study on yawning behavior in rats.

trans-(-)-(4aR)-4,4a,5,6,7,8,8a,9-Octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl (Quinpirole)

  • Compound Description: Quinpirole is a dopamine agonist with high affinity for D2 and D3 receptors. It was investigated for its ability to induce yawning behavior in rats.

(+)-2-Bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)ergotaman-3′,6′-18-trione methanesulfonate (Bromocriptine)

  • Compound Description: Bromocriptine is a dopamine agonist known for its therapeutic use in various conditions. It was one of the dopamine agonists evaluated in the study on yawning behavior.

(R)-(-)-5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diol HCl (Apomorphine)

  • Compound Description: Apomorphine is a dopamine agonist used in pharmacological research and clinical settings. It was included in the study exploring the role of dopamine receptors in yawning behavior.

3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole (L-741,626)

  • Compound Description: L-741,626 is a dopamine D2/D3 antagonist that was used to modulate the effects of dopamine agonists on yawning behavior in rats.

4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone HCl (Haloperidol)

  • Compound Description: Haloperidol is a typical antipsychotic drug known for its dopamine D2 receptor antagonism. It was used in the study to investigate its ability to alter dopamine agonist-induced yawning.

N-[(1-Butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphthalenecarboxamide (Nafadotride)

  • Compound Description: Nafadotride is a dopamine D2/D3 antagonist with some preference for D3 receptors. It was evaluated for its ability to alter the yawning response induced by dopamine agonists.

2,3-Dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine maleate (U99194)

  • Compound Description: U99194 is a dopamine antagonist with a preference for D3 receptors. It was investigated for its ability to modulate dopamine agonist-induced yawning.

trans-N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011A)

  • Compound Description: SB-277011A is a selective dopamine D3 receptor antagonist. Its ability to alter the effects of dopamine agonists on yawning was studied.

N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl (PG01037)

  • Compound Description: PG01037 is a selective dopamine D3 receptor antagonist used in studies to understand the role of D3 receptors.
  • Compound Description: Scopolamine is a muscarinic acetylcholine receptor antagonist. It was used in the study to examine the potential contribution of cholinergic mechanisms to yawning.

1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine HCl (Mianserin)

  • Compound Description: Mianserin is a tetracyclic antidepressant with complex pharmacology, including effects on serotonin receptors. It was used in the study to examine the involvement of serotonergic mechanisms in yawning.

(3aS)-cis-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol methylcarbamate hemisulfate (Physostigmine)

  • Compound Description: Physostigmine is a cholinesterase inhibitor, increasing acetylcholine levels. It was used to induce yawning in the study.

N-[3-(Trifluoromethyl)phenyl]piperazine HCl

  • Compound Description: This compound is a serotonin receptor agonist. Its ability to induce yawning in rats was evaluated in the study.

Properties

Product Name

ethyl 4-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Molecular Formula

C27H29FN2O3

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C27H29FN2O3/c1-5-33-27(32)24-16(2)29-22-14-19(17-6-10-20(28)11-7-17)15-23(31)26(22)25(24)18-8-12-21(13-9-18)30(3)4/h6-13,19,25,29H,5,14-15H2,1-4H3

InChI Key

KYMUSLFZNSAOOI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CC(C2)C4=CC=C(C=C4)F)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CC(C2)C4=CC=C(C=C4)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.